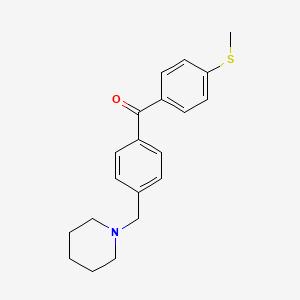![molecular formula C15H19N3O B1324895 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine CAS No. 902836-36-6](/img/structure/B1324895.png)
4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine” is a compound with the molecular formula C15H19N3O . It has a molecular weight of 257.33 g/mol . The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C15H19N3O/c1-19-15-4-2-12 (3-5-15)13-10-17-18 (11-13)14-6-8-16-9-7-14/h2-5,10-11,14,16H,6-9H2,1H3 . The Canonical SMILES string is COC1=CC=C (C=C1)C2=CN (N=C2)C3CCNCC3 . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 39.1 Ų . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water . This value gives an idea about the compound’s solubility in water and lipids, which is crucial for its absorption and distribution within the body. The compound has a rotatable bond count of 3 , which can influence its bioavailability.Aplicaciones Científicas De Investigación
1. Medical Imaging Applications
- Positron Emission Tomography (PET) Radiotracers : Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) have been synthesized and evaluated as potential PET radiotracers for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
- Cerebral Cannabinoid Receptor Imaging : Derivatives such as 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide have shown promise as ligands for PET imaging of CB1 receptors, offering better binding affinity and lower lipophilicity than existing compounds (Fan et al., 2006).
2. Pharmacological Applications
- Anticholinesterase Agents : Studies have synthesized and evaluated pyrazoline derivatives as new anticholinesterase agents, which are important for treating neurodegenerative disorders. Piperidine derivatives, in particular, showed effectiveness against cholinesterases (Altıntop, 2020).
- Anticonvulsant Properties : Derivatives like 1-(4-Methoxyphenyl)-5-{2-[4-(4-Methoxyphenyl)Piperazine-1-Yl]-2-Oxoethyl}-1,5-Dihydro-4H-Pyrazolo[3,4-D]Pyridine-4-One have been investigated for their potent anticonvulsant activity and sedative effects, along with their potential impact on depression and anxiety (Shtrygol et al., 2016).
3. Synthesis and Chemical Applications
- Key Intermediates in Drug Synthesis : Compounds like 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, have been developed for large-scale production, showcasing the utility of these derivatives in pharmaceutical manufacturing (Fussell et al., 2012).
Propiedades
IUPAC Name |
4-[4-(4-methoxyphenyl)pyrazol-1-yl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-15-4-2-12(3-5-15)13-10-17-18(11-13)14-6-8-16-9-7-14/h2-5,10-11,14,16H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYNXHHAADRRCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2)C3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231883 |
Source


|
| Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine | |
CAS RN |
902836-36-6 |
Source


|
| Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)
![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)










